Product packaging for 16-Methylene-17alpha-hydroxyprogesterone(Cat. No.:CAS No. 3965-17-1)

16-Methylene-17alpha-hydroxyprogesterone

Cat. No.: B1200131
CAS No.: 3965-17-1
M. Wt: 342.5 g/mol
InChI Key: CAHSRYQWSFJFGS-GUCLMQHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Methylene-17alpha-hydroxyprogesterone is a synthetic steroid belonging to the 17α-hydroxyprogesterone class of progestogens . The core structure of this compound serves as a key parent molecule for the synthesis of several other clinically significant progestins, including chlormethenmadinone acetate, melengestrol acetate, methenmadinone acetate, and segesterone acetate . The 16-methylene substitution on the steroid structure is a known modification explored to alter and enhance progestational activity in related compounds . As a research compound, this compound is of interest in endocrine and pharmacology research for studying the structure-activity relationships of steroid hormones, particularly how specific structural changes impact binding to the progesterone receptor and subsequent biological activity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O3 B1200131 16-Methylene-17alpha-hydroxyprogesterone CAS No. 3965-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3965-17-1

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h12,17-19,25H,1,5-11H2,2-4H3/t17-,18+,19+,20+,21+,22+/m1/s1

InChI Key

CAHSRYQWSFJFGS-GUCLMQHLSA-N

SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Synonyms

16-methylene-17 alpha-hydroxyprogesterone

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 16 Methylene 17alpha Hydroxyprogesterone and Its Derivatives

Synthetic Pathways to the 16-Methylene-17alpha-hydroxyprogesterone Core Structure

The construction of the this compound core is a multi-step process that relies on the availability of suitable starting materials and the regioselective introduction of key functional groups.

Starting Materials and Precursor Utilization in Pregnane Synthesis

The synthesis of pregnane derivatives like this compound typically commences from readily available steroid precursors. A common starting point in many steroid syntheses is the conversion of a 17-keto steroid. These 17-keto steroids can be subjected to a series of reactions to build the characteristic progesterone (B1679170) side chain and introduce the desired functionalities.

For instance, a general strategy involves the transformation of a 16-unsaturated-16-methyl steroid. This precursor can be converted to a 16-methyl-16α,17α-epoxide, which then serves as a key intermediate for the introduction of the 17α-hydroxy group and the formation of the 16-methylene group. This approach highlights the importance of leveraging existing steroid frameworks to achieve complex molecular architectures.

Regioselective Introduction of the 16-Methylene Group

The introduction of the 16-methylene group is a critical step that significantly influences the biological properties of the resulting steroid. One established method for this transformation involves starting with a 17-keto steroid. The process can be carried out by first converting the 17-keto steroid into a 16-methylene-17-keto steroid. This intermediate is then subjected to ethynylation at the 17-position to introduce a 17α-ethynyl group. Subsequent chemical modifications can then be performed to elaborate the progesterone side chain.

Derivatization of the 17alpha-Hydroxyl Functionality, including Acylation

The presence of a 17alpha-hydroxyl group is a key structural feature of this class of progestins. However, the free hydroxylated compound, 16-methylene-17alpha-hydroxy-19-norpregn-4-ene-3,20-dione, has been shown to exhibit no significant progestational activity or receptor binding affinity nih.gov. It is the derivatization of this hydroxyl group, primarily through acylation, that imparts potent biological activity nih.gov.

Acylation, the process of adding an acyl group (R-C=O), is a common and effective method to enhance the lipophilicity and, consequently, the progestational activity of these compounds. The resulting esters, such as acetates, butyrates, and other longer-chain esters, have demonstrated a remarkable ability to bind to progesterone receptors nih.gov. The length of the acyl chain at the 17alpha-position has been shown to modulate the progestational activity, indicating a structure-activity relationship nih.gov.

Challenges and Innovations in the Acylation of 16-Methylene-17alpha-hydroxy-19-norprogesterone Derivatives

The acylation of the 17alpha-hydroxyl group in 16-methylene-17alpha-hydroxy-19-norprogesterone derivatives, while crucial, presents significant synthetic challenges, primarily due to steric hindrance.

Overcoming Steric Hindrance at the 17alpha-Position

The 17alpha-position on the steroid nucleus is sterically congested, being a tertiary hydroxyl group surrounded by the bulky steroid framework, including the adjacent 16-methylene group and the C-18 angular methyl group (in progesterone derivatives). This steric hindrance makes the 17alpha-hydroxyl group less reactive and can lead to low yields or the need for harsh reaction conditions in acylation reactions. Traditional acylation methods may prove inefficient, necessitating the development of more potent catalytic systems to facilitate the esterification process.

Catalytic Approaches for Efficient Esterification (e.g., Perchloric Acid Catalysis)

To address the challenges posed by steric hindrance, innovative catalytic methods have been developed to achieve efficient esterification of the 17alpha-hydroxyl group. One notable advancement is the use of perchloric acid as a catalyst for the acylation of 16-methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione google.com. Perchloric acid is a strong acid that can effectively protonate the acylating agent, making it a more reactive electrophile. This catalytic approach allows the acylation to proceed under milder conditions and with higher efficiency than uncatalyzed or weakly catalyzed reactions.

The use of a perchloric acid-catalyzed reaction represents a significant innovation in the synthesis of acylated derivatives of 19-norprogesterone (B1209251) compounds, enabling the production of these potent progestins in a more practical and efficient manner google.com.

Below is a table summarizing the key chemical transformations discussed:

Transformation Starting Material/Intermediate Key Reagents/Conditions Product
Introduction of 16-Methylene Group17-Keto Steroid1. Conversion to 16-methylene-17-keto steroid; 2. Ethynylation17α-Ethynyl-16-methylene Steroid
Introduction of 16-Methylene Group16-Substituted SteroidFormaldehyde-generating agent, Base16-Methylene Steroid
Acylation of 17α-Hydroxyl Group16-Methylene-17α-hydroxyprogesterone DerivativeAcylating agent (e.g., Acetic Anhydride)17α-Acylated Derivative
Catalytic Acylation of Sterically Hindered 17α-Hydroxyl Group16-Methylene-17α-hydroxy-19-norprogesteroneAcylating agent, Perchloric Acid17α-Acylated 19-Norprogesterone Derivative

Exploration of Chemical Reactivity and Analog Synthesis

The unique structural features of this compound, particularly the exocyclic double bond at C-16, offer avenues for a variety of chemical transformations. These reactions are pivotal for the synthesis of diverse steroid analogs with modified biological activities.

While many synthetic routes focus on creating the 16-methylene group itself, the principles of the Mannich reaction are relevant to the synthesis of the core structure from which derivatives are made. One of the common processes to produce 16-methylene steroids involves the transformation of a 17-keto steroid. A procedure described by P. DeRuggieri et al. utilizes a Mannich reaction to transform a 17-keto steroid into the corresponding 16-methylene steroid, which can then be further modified google.com. This contrasts with other methods that proceed through a 16-(alkyloxalyl) intermediate google.com. The reaction typically involves reacting the 17-keto steroid with formaldehyde and a secondary amine, leading to the introduction of the methylene (B1212753) group at the C-16 position.

Hydrogenation of the 16-methylene group is a key transformation for producing steroids with a 16-methyl substituent, which is a common feature in many biologically active corticoids. The process can be controlled to yield specific stereoisomers. For example, the hydrogenation of a 16-methylene steroid can lead to the corresponding 17-keto-16β-methyl steroid google.com. This transformation is a critical step in the synthesis of various pharmaceutical agents. The 17-keto-16β-methyl steroid can then be converted into 16β-methyl corticoids, such as betamethasone, through established steroid chemistry pathways google.com.

Table 1: Transformation via Hydrogenation

Starting Compound Class Reaction Product Class Key Structural Change

Biocatalytic Approaches and Microbial Transformations in Steroid Synthesis

Biocatalysis, particularly through microbial transformation, offers a powerful tool for steroid modification due to its high regio- and stereo-selectivity. brieflands.com These processes can achieve specific chemical changes that are often difficult to perform using conventional chemical methods.

Microorganisms have been successfully employed to introduce functional groups, such as hydroxyl groups, at specific positions on the steroid nucleus, altering the compound's biological profile. The screening of microbial strains with novel catalytic activities is crucial for developing more efficient production processes and creating new steroid compounds brieflands.com.

For instance, the fungus Penicillium decumbens has been shown to efficiently transform 16α,17α-epoxyprogesterone, a related pregnane derivative. This biotransformation results in selective hydroxylation, yielding novel metabolites such as 7β-hydroxy-16α,17α-epoxyprogesterone and 7β,11α-dihydroxy-16α,17α-epoxyprogesterone brieflands.com. Similarly, the bacterium Streptomyces roseochromogenes contains a cytochrome P450 enzyme system capable of hydroxylating progesterone, first to 16α-hydroxyprogesterone and subsequently to 2β,16α-dihydroxyprogesterone nih.gov. These examples highlight the potential of microorganisms to create diverse pregnane derivatives.

Table 2: Examples of Microbial Transformations on Pregnane-related Steroids

Microorganism Substrate Product(s) Transformation Type
Penicillium decumbens 16α,17α-Epoxyprogesterone 7β-hydroxy-16α,17α-epoxyprogesterone; 7β,11α-dihydroxy-16α,17α-epoxyprogesterone Hydroxylation brieflands.com

Research in steroid biocatalysis is continuously focused on developing novel and more efficient transformation pathways. This includes the use of co-cultures or sequential fermentation processes to perform multiple modifications on a steroid substrate. A notable example is the biotechnological transformation of hydrocortisone into 16α-hydroxyprednisolone nih.gov. This process couples the capabilities of two different microorganisms.

First, Arthrobacter simplex is used to catalyze the 1,2-dehydrogenation of hydrocortisone to produce prednisolone. Subsequently, Streptomyces roseochromogenes is introduced to perform a 16α-hydroxylation on the prednisolone intermediate, yielding the final product, 16α-hydroxyprednisolone nih.gov. This sequential use of whole-cell biocatalysts demonstrates an innovative and efficient pathway for synthesizing complex pregnane derivatives that would otherwise require multiple, less specific chemical steps nih.gov. Such multi-step biocatalytic routes are pivotal in the industrial production of valuable steroid intermediates and active pharmaceutical ingredients.

Molecular Interactions and Biological Mechanisms of Action in Research Models

Progesterone (B1679170) Receptor Binding and Activation Profiles

The efficacy of a progestin is determined by its ability to bind to and activate the progesterone receptor. The structural features of 16-methylene-17alpha-hydroxyprogesterone derivatives are tailored to optimize this interaction.

Research indicates that acylation of the 17α-hydroxyl group is a critical prerequisite for progesterone receptor binding. Studies on 16-methylene-17α-hydroxy-19-norprogesterone, a closely related analogue, revealed that the unesterified parent compound exhibited no significant progestational activity or receptor binding affinity nih.govresearchgate.net. However, upon esterification of the 17α-hydroxyl group, the resulting compounds demonstrated a remarkable ability to bind to progesterone receptors nih.govresearchgate.net. This highlights the essential role of the 17α-ester group in anchoring the ligand within the receptor's binding pocket.

The acetate (B1210297) ester, 16-methylene-17α-hydroxyprogesterone acetate, is a potent progestin, showing approximately 2.5 times the progestogenic activity of parenterally administered progesterone in animal bioassays wikipedia.org. Its derivative, segesterone (B1250651) acetate (16-methylene-17α-acetoxy-19-nor-pregn-4-ene-3,20-dione), was specifically designed to target the progesterone receptor with high selectivity, exhibiting substantially reduced or no binding to androgen, glucocorticoid, or mineralocorticoid receptors compared to older progestins derived from 19-nortestosterone taylorandfrancis.com. This specificity helps to minimize off-target effects.

The derivatives of this compound function as agonists of the progesterone receptor. Their binding to the receptor induces a conformational change that facilitates the recruitment of coactivator proteins and initiates the transcription of progesterone-responsive genes researchgate.net. This agonistic activity is responsible for their progestational effects. In vitro assays using T47D human breast cancer cells, a common model for studying progestin activity, show that these compounds can induce the expression of alkaline phosphatase, a well-established marker of progesterone receptor activation nih.govresearchgate.net. There is no significant evidence to suggest that these compounds exhibit antagonistic activity at the progesterone receptor researchgate.netmedchemexpress.com.

The introduction of a methylene (B1212753) (=CH₂) group at the C16 position of the steroid nucleus is a key structural modification that significantly enhances progestational activity uomustansiriyah.edu.iq. While this modification is crucial, its precise mechanism is complex. Studies on related steroid hormones, such as glucocorticoids, suggest that substitutions at the C16 position can influence the potency of the steroid mainly by modulating the transcriptional activity of the receptor-ligand complex, rather than by directly altering the affinity of the ligand for the receptor nih.gov. The 16-methylene group may help to orient the steroid within the ligand-binding pocket, optimizing the conformation of the activated receptor. This optimized conformation can lead to more efficient recruitment of transcriptional machinery and, consequently, a more potent biological response nih.gov.

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

The progestogenic potency of this compound can be fine-tuned through specific chemical modifications to its steroidal scaffold. SAR investigations have identified key structural features that modulate its biological activity.

As previously noted, an ester linkage at the 17α-position is vital for the biological activity of this class of compounds nih.gov. The nature of this ester side chain can significantly influence the potency. A study on 17α-acylated derivatives of 16-methylene-17α-hydroxy-19-norprogesterone, where the acyl chain length was varied, demonstrated that progestational activity and receptor binding affinity are dependent on the side chain's structure. The butyrate (B1204436) ester, in particular, showed a remarkable ability to bind to progesterone receptors, suggesting that the size and lipophilicity of the ester group are important factors in optimizing the interaction with the receptor nih.govresearchgate.net.

Table 1: Influence of 17α-Acyl Chain Length on Progesterone Receptor (PR) Binding of 16-Methylene-17α-hydroxy-19-norprogesterone Analogues

Compound17α-Side ChainRelative PR Binding Affinity
16-Methylene-17α-hydroxy-19-norprogesterone-OH (Unacylated)No significant binding nih.gov
Segesterone Acetate-OCOCH₃ (Acetate)High taylorandfrancis.com
16-Methylene-17α-butyryloxy-19-norprogesterone-OCO(CH₂)₂CH₃ (Butyrate)Remarkably high nih.gov
17α-Hydroxyprogesterone Caproate-OCO(CH₂)₄CH₃ (Caproate)26-30% of Progesterone nih.gov

Modifications at other positions on the steroid frame have led to the development of highly potent progestins.

C6 Position: Introducing a double bond between C6 and C7 (Δ⁶), often combined with a substitution at C6, dramatically increases progestational activity. For example, 6-chloro and 6-methyl derivatives, such as chlormethenmadinone acetate and melengestrol (B123420) acetate, are potent progestins derived from 16-methylene-17α-hydroxyprogesterone acetate wikipedia.orgnih.gov. The introduction of a 6-cyano group into a 6-dehydro-16-methylene-17α-acetoxyprogesterone structure was found to increase progestational activity to 5.8 times that of progesterone nih.gov.

C18 and C19 Positions: Alterations involving the methyl groups at C18 and C19 also have profound effects. The removal of the C19-methyl group (located at C10) results in a 19-norprogesterone (B1209251) analogue. This modification is a common strategy to increase progestational potency, as seen in segesterone acetate wikipedia.orgtaylorandfrancis.com. Furthermore, the addition of an 18-methyl group (a C13-ethyl group) to a 19-nor analogue of 16-methylene-17α-hydroxyprogesterone acetate resulted in a new compound that is three to ten times more potent than its parent compound, Nestorone® nih.gov.

Table 2: Effect of Steroidal Substitutions on the Progestational Activity of 16-Methylene-17α-hydroxyprogesterone Analogues

Parent CompoundModification(s)Resulting CompoundEffect on Progestational Potency
16-Methylene-17α-acetoxyprogesteroneΔ⁶, 6-ChloroChlormethenmadinone AcetateIncreased Potency wikipedia.orgnih.gov
16-Methylene-17α-acetoxyprogesteroneΔ⁶, 6-MethylMelengestrol AcetateIncreased Potency wikipedia.org
6-Dehydro-16-methylene-17α-acetoxyprogesterone6-Cyano6-Cyano-16-methylene-17α-acetoxy-Δ⁶-progesterone5.8 times the activity of Progesterone nih.gov
16-Methylene-17α-acetoxyprogesteroneRemoval of C19-MethylSegesterone AcetateIncreased Potency wikipedia.orgtaylorandfrancis.com
Nestorone® (19-nor analogue)Addition of C18-Methyl18-Methyl-Nestorone3 to 10 times more potent than Nestorone® nih.gov

Comparative Potency Assessment in Animal Models (e.g., Clauberg Assay, Ovulation Inhibition)

The progestogenic potency of 16-methylene-17α-hydroxyprogesterone derivatives has been evaluated in various animal models, primarily through established bioassays like the Clauberg assay and ovulation inhibition tests. These assays provide crucial in vivo data on the biological activity of these synthetic progestins.

One derivative, 16-methylene-17α-hydroxyprogesterone acetate, when administered orally, demonstrated approximately 2.5 times the progestogenic activity of progesterone administered parenterally in animal bioassays wikipedia.org. Further studies have focused on creating more potent derivatives. For instance, the synthesis of 16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate, an 18-methyl analog of Nestorone®, was undertaken to enhance potency, as the addition of an 18-methyl group has been shown to markedly increase the progestational activity of second- and third-generation progestins nih.gov.

Comparative studies using the Clauberg assay in rabbits and pregnancy maintenance in rats showed that this new 18-methyl derivative is three to ten times more potent than Nestorone® nih.gov. The Clauberg assay, a classical method for assessing progestational activity, involves measuring the glandular proliferation in the uterine endometrium of immature female rabbits primed with estrogen.

In vivo ovulation inhibition assays have also been employed to assess the activity of 17α-acylated derivatives of 16-methylene-17α-hydroxy-19-norprogesterone nih.gov. These studies confirmed the progestational activity of the acylated compounds, with the activity varying based on the length of the 17α-side chain nih.gov.

CompoundAnimal Model/AssayRelative Potency/Activity Finding
16-Methylene-17α-hydroxyprogesterone acetateAnimal Bioassays~2.5 times the activity of parenteral progesterone wikipedia.org
16-Methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetateClauberg Assay (Rabbit), Pregnancy Maintenance (Rat)3 to 10 times more potent than Nestorone® nih.gov
17α-acylated derivatives of 16-methylene-17α-hydroxy-19-norprogesteroneOvulation Inhibition AssayShowed significant progestational activity nih.gov

Computational and Structural Biology Approaches to Ligand-Receptor Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex fip.org. This approach is instrumental in understanding the interactions between ligands, such as synthetic progestins, and their target receptors at an atomic level mdpi.com.

Studies have investigated the interactions of 16α,17α-cycloalkanoprogesterone derivatives, which share structural similarities with 16-methylene derivatives, with the progesterone receptor (PR). For example, pregna-D'-pentaranes, specifically 16α,17α-cyclohexanoprogesterone, were found to interact specifically with the progesterone receptor from rat uterus tissue nih.gov. These simulations and binding studies help to elucidate the structural basis for the binding affinity and specificity of these compounds.

The binding kinetics of these derivatives can be complex. The dissociation of the steroid-receptor complex for 16α,17α-cyclohexanoprogesterone was observed to be a two-phase process, suggesting different modes of interaction or the presence of heterogeneous binding sites nih.gov. Such computational and experimental binding analyses are crucial for rational drug design, allowing for the modification of the steroid skeleton to improve binding affinity and selectivity for the progesterone receptor fip.org.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug design to predict the activity of new compounds and to optimize lead structures rutgers.edu.

For progestins, 2D and 3D-QSAR studies have been performed to analyze the receptor binding affinity scielo.br. In these studies, a set of known progestins is used to build a model that correlates molecular descriptors (physicochemical properties) with their measured binding affinity to the progesterone receptor scielo.brnih.gov.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields of the molecules nih.gov. The graphical outputs of these models highlight regions around the molecule where modifications are likely to increase or decrease binding affinity. For instance, a 3D-QSAR model for progestins might indicate that bulky substituents in a particular region of the steroid skeleton are favorable for binding, while in another region, they might cause steric hindrance scielo.br. This information provides a mechanistic interpretation of the ligand-receptor interactions and guides the synthesis of new derivatives with potentially higher potency scielo.br.

Broader Steroid Receptor and Enzyme Interaction Studies

Synthetic progestins often exhibit cross-reactivity with other steroid receptors, including the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). nih.govembopress.org This cross-reactivity can lead to a range of biological effects beyond their primary progestational activity. oup.comnih.govsahmri.org.au

Studies on various progestins have shown that their binding affinities for these other receptors can vary significantly. nih.gov For instance, some progestins derived from 19-nortestosterone exhibit androgenic properties due to their interaction with the AR. nih.govembopress.org Conversely, other progestins have been shown to have anti-androgenic effects. nih.gov The potential for estrogenic activity through binding to ERα has also been reported for some progestins, although this is less common. nih.gov

The interaction of progestins with the GR and MR is also a critical area of investigation. For example, 17α-hydroxyprogesterone caproate (17-OHPC), a related compound, has been studied for its binding to the GR, although its affinity is weak. nih.gov The binding of steroids to the MR can influence fluid and electrolyte balance. nih.gov Research on 17-hydroxyprogesterone has shown that it can affect MR transactivation. bham.ac.ukresearchgate.net Given the structural similarities, it is plausible that this compound could also interact with these receptors, and further studies are needed to characterize these potential interactions.

Potential Cross-Reactivity of Synthetic Progestins
ReceptorPotential Effect of Progestin BindingObserved with some synthetic progestins
Androgen Receptor (AR)Androgenic or anti-androgenic effectsYes nih.govembopress.org
Estrogen Receptor (ER)Estrogenic effectsYes, for some progestins with ERα nih.gov
Glucocorticoid Receptor (GR)Glucocorticoid-like effectsWeak binding observed for related compounds nih.gov
Mineralocorticoid Receptor (MR)Effects on electrolyte and fluid balanceYes, for related compounds bham.ac.ukresearchgate.net

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). endocrine-abstracts.orgresearchgate.netmdpi.com Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia and prostate cancer. endocrine-abstracts.orgresearchgate.net Several pregnane derivatives have been investigated for their potential to inhibit 5α-reductase. nih.govnih.govresearchgate.net

Research has shown that certain progesterone derivatives can act as inhibitors of 5α-reductase. researchgate.netnih.gov The structure-activity relationship of these compounds has been explored, with modifications at various positions of the steroid nucleus influencing their inhibitory activity. nih.govnih.govacs.org For example, the presence of a halogen at the C-6 position and the nature of the ester side chain at C-17 can impact the 5α-reductase inhibitory activity of progesterone derivatives. nih.gov Studies on 16-methyl-substituted steroids have indicated that they can be weak inhibitors of 5α-reductase, with the inhibitory potency being influenced by the stereochemistry of the methyl group. nih.gov

Given that this compound is a pregnane derivative, it and its analogs represent potential candidates for 5α-reductase inhibition. The presence of the 16-methylene group could influence the interaction of the steroid with the active site of the enzyme. Further in vitro and in vivo studies are necessary to determine the specific inhibitory effects of this compound and its derivatives on the different isozymes of 5α-reductase.

Factors Influencing 5α-Reductase Inhibitory Potential of Pregnane Derivatives
Structural FeatureInfluence on Inhibitory ActivityReference
Substitution at C-6Can modulate inhibitory potency nih.gov
Ester side chain at C-17Affects inhibitory activity nih.gov
16-methyl substitutionCan result in weak inhibition nih.gov
4,6-diene-3,20-dione moietyMay enhance inhibitory effect nih.gov

Metabolic Fate and Biotransformation Studies in Pre Clinical and Research Systems

Excretion and Distribution Patterns in Animal Models

Understanding the pathways of excretion and the distribution of 16-methylene-17alpha-hydroxyprogesterone derivatives throughout the body is fundamental to characterizing their pharmacokinetic profile. Studies in animal models, often utilizing radiolabeled compounds, provide critical insights into these processes.

Recovery of Radiolabeled Derivatives in Urine, Feces, and Tissues

Excretion balance studies are crucial for determining the primary routes of elimination for a compound and its metabolites. While specific data for this compound is limited, studies on structurally related synthetic progestins offer valuable insights. In an excretion balance study conducted with a single dose of radiolabeled chlormadinone (B195047) acetate (B1210297), a related progestin, the mean total recovery of the administered dose was 87.3%. nih.gov The elimination was almost evenly split between the two major excretory routes, with 45% of the dose recovered in urine and 42% in feces. nih.gov

The route of elimination can vary between species and compounds. For instance, studies with radiolabeled melengestrol (B123420) acetate in heifers showed that radioactivity was eliminated via feces and urine in a 6-to-1 ratio, indicating a strong preference for fecal excretion in that species. fao.org

Tissue distribution studies in rats with the derivative 17-hydroxyprogesterone caproate (17-OHPC) show that the compound distributes extensively into tissues. nih.gov The highest concentrations of 17-OHPC were found in adipose tissue, with substantial levels also detected in the uterus. nih.gov This extensive distribution outside the vascular system is consistent with the high lipid solubility of the compound. nih.gov

Kinetics of Elimination for Parent Compounds and Metabolites

The elimination kinetics of 17-hydroxyprogesterone caproate (17-OHPC) have been characterized in rats. Following intravenous administration as a solution, the compound exhibits a terminal disposition half-life of approximately 10.6 ± 4.3 hours. nih.gov However, the formulation can significantly impact this parameter; a pharmacokinetic study in rats using an oily formulation for intramuscular injection calculated a much longer half-life of approximately 6 days.

The clearance of 17-OHPC in rats is considered high, at a rate of 1.45 ± 0.4 L/h. nih.gov This value exceeds the typical hepatic blood flow in rats, which suggests that extra-hepatic metabolism plays a role in its elimination. nih.gov The volume of distribution (Vss) for 17-OHPC after intravenous administration was found to be 23 ± 13 L, confirming its wide distribution beyond the vascular system. nih.gov

Pharmacokinetic ParameterValue (in Rats)Administration Details
Terminal Disposition Half-Life10.6 ± 4.3 hoursIntravenous (IV) Solution
Clearance1.45 ± 0.4 L/hIntravenous (IV) Solution
Volume of Distribution (Vss)23 ± 13 LIntravenous (IV) Solution
Half-Life~6 daysIntramuscular (IM) Oily Formulation

Enzymatic Pathways in the Metabolism of this compound Derivatives

The biotransformation of this compound and its esters is a complex process mediated by several enzymatic systems. These pathways modify the parent compound, leading to the formation of various metabolites.

Role of Esterases in the Hydrolysis of Acylated Derivatives (e.g., 17alpha-hydroxyprogesterone caproate)

A critical step in the metabolism of many esterified drugs is hydrolysis by esterase enzymes to release the active parent compound. However, for 17alpha-hydroxyprogesterone caproate (17-OHPC), in vitro studies have shown that it is not hydrolyzed by esterase enzymes present in human plasma, liver, or placental tissues. nih.gov Investigations using dual radioactively labeled 17-OHPC found no evidence of its breakdown into 17alpha-hydroxyprogesterone and caproate when incubated with these human-derived preparations. nih.gov This indicates that 17-OHPC likely acts as a drug itself rather than as a prodrug for 17alpha-hydroxyprogesterone.

Hydroxylation and Conjugation Mechanisms in Metabolic Pathways

Hydroxylation, a primary phase I metabolic reaction, is a major pathway for the biotransformation of 17-OHPC. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes. Studies have shown that human and baboon hepatic microsomes can metabolize 17-OHPC into several mono-, di-, and tri-hydroxylated derivatives. researchgate.net In contrast, microsomes from both human and baboon placentas only form mono-hydroxylated derivatives, and in much smaller quantities than the liver. researchgate.net This suggests that the liver is the primary site of extensive metabolism for this compound.

Following hydroxylation, these metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, which increase their water solubility and facilitate their excretion. The metabolism of progesterone (B1679170), a related steroid, by rat liver homogenates shows that glucuronides are quantitatively the major type of conjugate formed.

Identification and Characterization of Polar Metabolites in In Vitro Systems

In vitro studies using human and baboon tissues have led to the identification and characterization of several polar metabolites of 17-OHPC. When 17-OHPC was incubated with human liver microsomes, approximately 55% of the drug was metabolized. The resulting metabolites were categorized into three groups based on their polarity, with Group I (least polar), Group II (intermediate polarity), and Group III (most polar) accounting for <3%, 21%, and 76% of the total metabolites formed, respectively. researchgate.net

Metabolism by placental microsomes appears to be more specific. Two metabolites, designated M16' and M17', were found to be unique to the placenta and constituted a significant portion of the total metabolites formed in both human (25%) and baboon (75%) placental tissue. researchgate.net

Metabolite(s)Generating SystemKey FindingsReference
Group I, II, III MetabolitesHuman Liver MicrosomesAccounted for <3%, 21%, and 76% of total metabolites, respectively. Represent mono-, di-, and tri-hydroxylated derivatives. researchgate.net
M16' and M17'Human and Baboon Placental MicrosomesUnique metabolites to the placenta. Represent mono-hydroxylated derivatives. researchgate.net

In Vitro Metabolic Modeling and Species-Specific Considerations

The metabolic fate of synthetic progestins, including this compound, is a critical aspect of their preclinical evaluation. In vitro systems that model human and animal metabolism are pivotal in identifying potential metabolites and understanding species-specific differences in biotransformation pathways. These models typically utilize subcellular fractions, such as placental mitochondria and microsomes, as well as liver preparations from various species to predict the compound's behavior in vivo.

Use of Placental Mitochondria and Microsomal Preparations for Metabolic Profiling

The placenta is a metabolically active organ capable of biotransforming a wide range of xenobiotics, including steroid hormones. Both mitochondrial and microsomal fractions of the placenta contain enzymes that can metabolize progestins. Studies on compounds structurally related to this compound, such as 17alpha-hydroxyprogesterone caproate (17-OHPC), provide valuable insights into the potential metabolic pathways within this organ.

Research using human placental preparations has demonstrated that synthetic progestins can be extensively metabolized. For instance, the biotransformation of 17-OHPC by human placental mitochondrial fractions results in the formation of at least six distinct metabolites. nih.gov The primary metabolic reactions include hydrolysis of the ester group and oxidation by cytochrome P450 enzymes. nih.gov

A comparative analysis of mitochondrial and microsomal activities reveals that while both fractions can produce a similar profile of metabolites, the extent of metabolism can differ. In studies with 17-OHPC, the quantity of metabolites formed by the mitochondrial fraction was found to be less than that produced by placental microsomes. nih.gov However, unique metabolites have been identified in incubations with placental mitochondrial fractions that are not observed with microsomal preparations, indicating that mitochondria possess distinct metabolic capabilities for certain progestins. nih.gov

The metabolites produced by placental preparations can be identified using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The retention times and mass spectra of metabolites from placental incubations are often compared with those generated by other tissues, like the liver, to identify common and tissue-specific metabolic pathways. nih.gov

Table 1: Comparison of Metabolite Formation of 17alpha-hydroxyprogesterone caproate in Human Placental Fractions

MetaboliteFormation in Placental MitochondriaFormation in Placental MicrosomesNotes
M12YesYesIdentical retention time and mass spectra in both fractions. nih.gov
M13YesYesIdentical retention time and mass spectra in both fractions. nih.gov
M15YesYesIdentical retention time and mass spectra in both fractions. nih.gov
M16'YesYesIdentical retention time and mass spectra in both fractions. nih.gov
MMYesNoUnique to the placental mitochondrial fraction. nih.gov
M19YesYesIdentical retention time and mass spectra to metabolite formed by human hepatic microsomes. nih.gov

Comparative Analysis of Metabolic Profiles Across Different Research Species

The metabolic profile of a steroid can vary significantly between different animal species, which is a crucial consideration for the extrapolation of preclinical data to humans. In vitro studies using liver microsomes or other tissue preparations from various species are commonly performed to understand these differences.

For chlormadinone acetate, a derivative of this compound acetate, in vitro metabolic studies have been conducted using liver preparations from humans, rabbits, and rats. nih.gov These studies revealed species-specific differences in the major metabolites formed. In unstimulated human and male rat liver incubations, the primary metabolite was identified as 17alpha-acetoxy-6-chloro-3beta-hydroxypregna-4,6-diene-20-one. nih.gov In contrast, after stimulation with phenobarbital, a known inducer of microsomal enzymes, the major metabolite in rabbit and male rat liver was 2alpha-hydroxychlormadinone. nih.gov This highlights how both species and the physiological state (e.g., enzyme induction) can influence metabolic pathways.

Studies comparing progesterone metabolism in pregnant sheep and goats have also revealed differences in the sources of production and uptake by target organs, which can be influenced by metabolic differences. nih.gov Furthermore, comparative studies on the metabolism of 17-OHPC in human and baboon placental microsomes have been conducted to identify a suitable animal model for human pregnancy. dntb.gov.ua

Table 2: Major In Vitro Metabolites of Chlormadinone Acetate in Liver Preparations from Different Species

SpeciesLiver PreparationMajor MetaboliteReference
Human (unstimulated)Liver incubation17alpha-acetoxy-6-chloro-3beta-hydroxypregna-4,6-diene-20-one nih.gov
Rat (male, unstimulated)Liver incubation17alpha-acetoxy-6-chloro-3beta-hydroxypregna-4,6-diene-20-one nih.gov
Rabbit (phenobarbital-stimulated)Liver incubation2alpha-hydroxychlormadinone nih.gov
Rat (male, phenobarbital-stimulated)Liver incubation2alpha-hydroxychlormadinone nih.gov

Advanced Research Directions and Future Perspectives for 16 Methylene 17alpha Hydroxyprogesterone Chemistry

Rational Design of Next-Generation Steroid Analogues with Tuned Biological Activities

The rational design of new steroid analogues is a key strategy to enhance therapeutic efficacy and minimize off-target effects. For derivatives of 16-Methylene-17alpha-hydroxyprogesterone, this involves modifying the core structure to fine-tune its interaction with progesterone (B1679170) receptors and other steroid receptors.

One area of focus is the acylation of the 17α-hydroxyl group. Research has shown that the introduction of an acyl group at this position can significantly impact progestational activity. For instance, in a study on 16-methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione and its 17α-acylated derivatives, it was found that while the parent compound had no significant progestational or receptor binding activity, its acylated counterparts, particularly the butyrate (B1204436) ester, demonstrated a remarkable ability to bind to progesterone receptors. nih.gov This highlights the importance of the 17α-side chain in modulating biological activity. The progestational activities of these compounds were shown to vary with the length of the 17α-side chain, indicating that this position is a critical determinant for receptor interaction and subsequent biological response. nih.gov

Another approach involves modifications at other positions of the steroid nucleus. For example, the synthesis of 17-esters of 6-dehydro-16-methylene-17α-hydroxyprogesterone has been explored to systematically study the influence of halogen substitution at the 6-position and the nature of the acyl group at the 17-position on progestational and antiandrogenic activities. nih.gov Such studies on structure-activity relationships are crucial for the development of next-generation progestins with improved therapeutic profiles. The addition of an 18-methyl group to a related compound, Nestorone, was shown to be three to ten times more potent, demonstrating that small structural changes can lead to significant increases in potency. sci-hub.se

CompoundModificationObserved Biological ActivityReference
16-Methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dioneParent CompoundNo significant progestational or receptor binding activity. nih.gov
17α-acylated derivatives of 16-Methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione (e.g., butyrate)Acylation at 17α-positionRemarkable ability to bind to progesterone receptors and progestational activity. nih.gov
17-esters of 6-dehydro-16-methylene-17α-hydroxyprogesteroneHalogenation at C6 and acylation at C17Modulated progestational and antiandrogenic activities. nih.gov
16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate (B1210297)Addition of an 18-methyl group to NestoroneThree to ten times more potent than Nestorone. sci-hub.se

Integration of Omics Technologies in Understanding Steroid-Mediated Cellular Responses

The advent of "omics" technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized our understanding of how steroids mediate their effects at a cellular level. These technologies provide a global view of the changes in gene expression, protein levels, and metabolite profiles in response to steroid treatment, offering a more complete picture than traditional targeted assays.

Transcriptomic studies, for example, have revealed that different progestins can elicit distinct gene expression profiles in target tissues. A study on human endometrial stromal fibroblasts demonstrated that progestins structurally related to progesterone and those related to testosterone (B1683101) induce divergent transcriptomic signatures. mdpi.comresearchgate.netescholarship.org This suggests that even subtle structural differences in progestins can lead to significantly different cellular responses. Furthermore, the presence of estradiol (B170435) can modulate the transcriptomic effects of some progestins, highlighting the complex interplay of hormones at the cellular level. mdpi.comresearchgate.netescholarship.org Progesterone has been shown to regulate the expression of numerous genes involved in hormonal regulation and pregnancy in the endometrium in a cell-type-specific manner. nih.gov

Proteomics provides a complementary view by analyzing changes in the proteome of cells or tissues upon steroid exposure. Functional pharmacoproteomic analysis of corticosteroid effects in rat liver, for instance, identified hundreds of regulated proteins involved in diverse cellular processes such as stress response, signaling, and energy metabolism. nih.gov Such studies offer insights into the functional consequences of steroid action and can help to identify novel protein targets and biomarkers. The field of proteomics has been instrumental in advancing our understanding of steroid hormone receptors and their roles in various diseases. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, can reveal alterations in metabolic pathways following steroid administration. metwarebio.com This is particularly relevant for understanding both the intended therapeutic effects and the potential for metabolic side effects. nih.govnih.gov

Omics TechnologyApplication in Steroid ResearchKey FindingsReference
TranscriptomicsAnalysis of gene expression changes in response to progestins.Different progestins induce distinct transcriptomic profiles in endometrial cells. mdpi.comresearchgate.netescholarship.org
ProteomicsIdentification of proteins regulated by corticosteroids.Steroids alter the expression of proteins involved in stress, signaling, and metabolism. nih.gov
MetabolomicsProfiling of steroid hormone metabolites.Provides insights into hormonal imbalances and metabolic disorders. metwarebio.com

Development of Novel Analytical Techniques for Metabolite Identification in Research Samples

The identification and quantification of steroid metabolites in biological samples is crucial for understanding their pharmacokinetics and pharmacodynamics. Due to the structural complexity and often low concentrations of these metabolites, sophisticated analytical techniques are required. creative-proteomics.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone of steroid metabolite analysis. nih.govnih.govmdpi.comdntb.gov.ua These techniques offer high sensitivity and specificity, allowing for the detection and quantification of a wide range of steroid metabolites in complex biological matrices. sciex.comcreative-proteomics.com Recent advancements in MS, such as high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), have further enhanced the ability to distinguish between structurally similar steroid isomers. sciex.com Electron-activated dissociation (EAD) is a fragmentation technique that can provide diagnostic fragments to differentiate steroid isomers and isobars. sciex.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of steroid metabolites. rsc.orgnih.govrsc.org While MS provides information on the mass-to-charge ratio of a molecule, NMR provides detailed information about the chemical environment of individual atoms within the molecule, allowing for the unambiguous determination of its structure. nih.govslideshare.net Although NMR is generally less sensitive than MS, it is unparalleled in its ability to resolve complex stereochemical features of steroid molecules. rsc.orgnih.gov

Analytical TechniquePrincipleApplication in Steroid Metabolite IdentificationReference
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds based on their physicochemical properties and detects them based on their mass-to-charge ratio.Highly sensitive and specific for the quantification of steroid metabolites in biological fluids. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds and detects them by mass spectrometry, often requiring derivatization of steroids.Offers high resolution for the detection of steroid hormones. creative-proteomics.commdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei to determine the structure of a molecule.Unambiguous structure elucidation and stereochemical analysis of steroid metabolites. rsc.orgnih.govnih.gov

Exploration of New Biocatalytic Systems for Sustainable Steroid Production and Modification

The production of complex steroid molecules like this compound and its analogues traditionally relies on multi-step chemical syntheses. However, there is a growing interest in the use of biocatalytic systems, such as enzymes and whole-cell microorganisms, to perform these transformations in a more sustainable and efficient manner. rsc.orghims-biocat.eu

Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. rsc.org A key area of research is the use of microbial hydroxylation to introduce hydroxyl groups at specific positions on the steroid scaffold. For example, various fungi have been shown to hydroxylate progesterone and its derivatives at different positions, producing valuable intermediates for the synthesis of other steroids. nih.govnih.govoup.com

Cytochrome P450 enzymes are a particularly important class of biocatalysts in steroid synthesis and metabolism. nih.govmdpi.com These enzymes are responsible for a wide range of oxidative reactions, including hydroxylations and C-C bond cleavages, that are critical for the biosynthesis of steroid hormones. nih.govnih.gov Researchers are exploring the use of both isolated P450 enzymes and whole-cell systems expressing these enzymes for the production of novel steroid derivatives.

Furthermore, the integration of biocatalysis with other modern technologies, such as continuous flow chemistry, holds great promise for the future of steroid manufacturing. hims-biocat.eu Continuous flow systems can offer improved process control, higher yields, and easier scale-up compared to traditional batch processes. rsc.org The combination of biocatalysis and flow chemistry represents a powerful approach for the development of sustainable and efficient processes for the synthesis of this compound and other valuable steroid compounds. hims-biocat.eu

Q & A

Basic Research Questions

Q. What synthetic pathways are used to prepare 16-Methylene-17alpha-hydroxyprogesterone, and how can intermediates be optimized for yield?

  • Methodological Answer : The synthesis of 17α-hydroxyprogesterone derivatives typically involves oxidation, acetylation, and catalytic hydrogenation steps. For example, 17α-hydroxyprogesterone is synthesized via epoxidation and hydrolysis of pregnenolone derivatives . To optimize intermediates like this compound, researchers should monitor reaction conditions (e.g., temperature, solvent purity) and employ HPLC or NMR to confirm structural integrity at each step. Evidence from steroid synthesis protocols suggests that impurities in intermediates can significantly affect final yield .

Q. How can this compound be quantified in biological matrices, and what validation parameters are critical?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying steroid analogs in serum or plasma. Key validation parameters include:

  • Precision : Intra- and inter-day coefficients of variation (<15%).
  • Sensitivity : Limit of detection (LOD) ≤0.1 ng/mL.
  • Matrix Effects : Use stable isotope-labeled internal standards (e.g., deuterated analogs) to mitigate ion suppression .
  • Sample stability must be validated under storage conditions (−80°C for long-term) to prevent degradation .

Q. What are the stability considerations for this compound in laboratory settings?

  • Methodological Answer : The compound should be stored at +5°C in amber vials to prevent photodegradation. Lyophilized serum specimens are preferred for long-term stability, as liquid matrices may require protease inhibitors or antioxidants to prevent enzymatic breakdown . For in vitro studies, avoid repeated freeze-thaw cycles, which can alter structural conformation.

Advanced Research Questions

Q. How does this compound interact with steroidogenic enzymes (e.g., CYP21A2), and what experimental models can elucidate these mechanisms?

  • Methodological Answer : Use adrenal cell lines (e.g., H295R) or recombinant CYP21A2 enzymes to study substrate binding and catalytic activity. Competitive inhibition assays with 17α-hydroxyprogesterone (17-OHP) can quantify affinity differences. LC-MS/MS or radiometric assays are recommended to measure metabolite formation (e.g., 11-deoxycortisol) . For in vivo models, genetically modified mice with CYP21A2 mutations can simulate congenital adrenal hyperplasia (CAH) and test therapeutic efficacy .

Q. What strategies improve reproducibility when studying this compound in preclinical models?

  • Methodological Answer :

  • Standardized Protocols : Adopt the "Experimental Design and Reporting" guidelines from the Beilstein Journal of Organic Chemistry, including detailed synthesis steps and characterization data (e.g., NMR spectra, melting points) .
  • Blinded Analysis : Assign independent teams for sample preparation and data interpretation to reduce bias.
  • Data Sharing : Publish raw chromatograms and spectral data in supplementary materials to enable cross-validation .

Q. How should researchers address contradictions in literature regarding the pharmacokinetics of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from studies using identical methodologies (e.g., LC-MS/MS) and exclude outliers with unvalidated assays.
  • In Silico Modeling : Use tools like molecular docking to predict binding affinities to serum proteins (e.g., SHBG), which may explain variability in bioavailability .
  • Primary Source Verification : Cross-check cited synthesis methods against original patents (e.g., US 2648662, US 2802839) to identify procedural discrepancies .

Data Presentation Guidelines

  • Tables : Include retention times, mass transitions, and validation parameters for analytical methods. Example:
ParameterValueAcceptability Criteria
LOD (ng/mL)0.05≤0.1
Intra-day CV (%)4.2<15
Recovery (%)98.5 ± 2.185–115
  • Figures : Plot dose-response curves for enzyme inhibition studies with IC₅₀ values .

Key Citations

  • Synthesis and characterization:
  • Analytical validation:
  • Enzyme interaction studies:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.